1-(3,5-dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
1-(3,5-Dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted at position 1 with a 3,5-dimethylphenyl group and at position 4 with a 1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl moiety.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-15(2)13-26-21-8-6-5-7-20(21)24-23(26)18-12-22(27)25(14-18)19-10-16(3)9-17(4)11-19/h5-11,18H,1,12-14H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPJLXBBBICSKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a compound with significant potential in medicinal chemistry, particularly for its biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C23H25N3O
- Molecular Weight : 359.473 g/mol
- CAS Number : 847397-03-9
- Purity : Generally around 95%.
The compound's biological activity is largely attributed to its structural components, which allow it to interact with various biological targets. The benzimidazole moiety is known for its ability to bind to DNA and inhibit topoisomerases, which are crucial for DNA replication and transcription. Additionally, the pyrrolidinone structure may contribute to its ability to modulate enzyme activity and receptor interactions.
Anticancer Activity
Several studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A comparative analysis indicated that modifications in the benzimidazole structure can enhance cytotoxicity against breast and glioblastoma cancer cells at nanomolar concentrations .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain benzimidazole derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. The binding affinity to AT-rich regions of bacterial DNA suggests a mechanism involving disruption of bacterial replication processes .
Study on Anticancer Effects
In a recent study, a derivative of the compound was tested against several cancer cell lines. The results demonstrated a significant reduction in cell viability with an IC50 value in the low micromolar range. Morphological assessments revealed apoptosis-like features in treated cells, such as chromatin condensation and cell shrinkage .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzimidazole derivatives similar to this compound. The study reported minimum inhibitory concentrations (MICs) ranging from 2 to 4 μg/mL against resistant strains of E. coli and S. pyogenes. These findings underscore the potential of these compounds in treating infections caused by resistant pathogens .
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is crucial for evaluating the therapeutic potential of any new drug candidate. Preliminary studies suggest that compounds with similar structures exhibit favorable ADME characteristics, although further optimization may be required for enhanced membrane permeability and bioavailability .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O |
| Molecular Weight | 359.473 g/mol |
| CAS Number | 847397-03-9 |
| Purity | ~95% |
| Anticancer IC50 | Low micromolar range |
| Antimicrobial MIC | 2 - 4 μg/mL |
Comparison with Similar Compounds
Hydroxyphenyl-Substituted Derivatives
- 4-(1H-Benzo[d]imidazol-2-yl)-1-(2-hydroxyphenyl)pyrrolidin-2-one (21a) : Features a 2-hydroxyphenyl group at position 1. Exhibits 97.6% yield, 214–215°C melting point, and antimicrobial activity.
- 4-(1H-Benzo[d]imidazol-2-yl)-1-(3,5-dichloro-2-hydroxyphenyl)pyrrolidin-2-one (21b) : Substituted with electron-withdrawing Cl atoms, enhancing antibacterial potency. Melting point increases to 231–232°C, suggesting improved crystallinity.
- 4-(5-Methyl-1H-benzo[d]imidazol-2-yl)-1-(2-hydroxyphenyl)pyrrolidin-2-one (22a) : Incorporates a methyl group on the benzoimidazole, reducing polarity. Shows 90.8% yield and 229–230°C melting point.
Comparison : The target compound replaces the hydroxyphenyl group with 3,5-dimethylphenyl, likely increasing lipophilicity and altering pharmacokinetics. The 2-methylallyl substituent on the benzoimidazole introduces steric bulk absent in 21a–22a, which may affect binding to biological targets.
Piperidin-4-one-Based Analogues
- (3E,5E)-1-((1H-Benzo[d]imidazol-2-yl)methyl)-3,5-bis(4-bromobenzylidene)piperidin-4-one (4j) : Contains a piperidin-4-one core with brominated arylidene groups. Demonstrates anti-tubercular activity (MIC: 3.12 µg/mL against M. tuberculosis) and moderate cytotoxicity.
- (3E,5E)-1-((1H-Benzo[d]imidazol-2-yl)methyl)-3,5-bis(3-nitrobenzylidene)piperidin-4-one (4k) : Nitro groups enhance electron-deficient character, improving interaction with bacterial enzymes. Shows 84% inhibition of M. bovis BCG.
The absence of arylidene substituents in the target compound may lower anti-tubercular efficacy compared to 4j–4k.
Triazole and Imidazole Derivatives
- [3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1)] : Combines imidazole and triazole moieties, synthesized via one-pot condensation. Exhibits broad-spectrum antifungal activity (e.g., 82% inhibition against C. albicans).
- 4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones : 5-Oxo-imidazole derivatives with pyrazole cores show moderate antimicrobial activity (e.g., 65% growth inhibition of E. coli).
Comparison: The target compound’s benzo[d]imidazole-pyrrolidinone framework lacks the triazole or pyrazole heterocycles seen in these analogs, which may limit its applicability in antimicrobial contexts.
Key Observations :
- Bioactivity Trends : Hydroxyphenyl and halogenated substituents enhance antimicrobial activity, while arylidene groups in piperidin-4-one derivatives improve anti-tubercular potency. The target compound’s 3,5-dimethylphenyl group may prioritize lipophilicity over polar interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
